N-(4-iodophenyl)-3-methylbut-2-enamide is an organic compound characterized by a structure that includes an iodine atom attached to a phenyl ring, linked to a butenamide group. Its molecular formula is and it has a molecular weight of approximately 285.12 g/mol. The compound is notable for its potential applications in medicinal chemistry and as an intermediate in organic synthesis.
This compound is classified under amides, specifically as a substituted butenamide. It can be sourced from various chemical suppliers and is often utilized in research settings for its unique properties and reactivity.
The primary method for synthesizing N-(4-iodophenyl)-3-methylbut-2-enamide involves the Suzuki–Miyaura coupling reaction. This reaction is favored due to its mild conditions and ability to tolerate various functional groups. The process typically includes:
The Suzuki–Miyaura coupling allows for the formation of carbon-carbon bonds, which is crucial for constructing complex organic molecules. The scalability of this method makes it suitable for industrial applications where high yields and purity are desired.
N-(4-iodophenyl)-3-methylbut-2-enamide features:
The compound's structural details can be represented by its SMILES notation: CC(=C(C(=O)N)C)C1=CC=C(C=C1)I
. This notation highlights the connectivity of atoms within the molecule.
N-(4-iodophenyl)-3-methylbut-2-enamide can undergo several types of chemical reactions:
N-(4-iodophenyl)-3-methylbut-2-enamide exhibits biological activity through inhibition of certain enzymes:
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .
N-(4-iodophenyl)-3-methylbut-2-enamide has several scientific applications:
This compound represents a valuable tool in both synthetic chemistry and biological research, offering insights into enzyme inhibition mechanisms and potential therapeutic applications.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2